

An In-depth Technical Guide to the Thermochemical Data of Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclopropanecarboxylic acid;chloride

Cat. No.: B14115079

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data for cyclopropanecarbonyl chloride (C_3H_5COCl). While experimental and computationally derived thermochemical data such as enthalpy of formation, standard entropy, and heat capacity are not readily available in the current scientific literature, this document serves to consolidate the known physical and chemical properties of this important reagent. Furthermore, it details the standard experimental and computational methodologies that are employed to determine such thermochemical data, offering a framework for future studies. To provide context, thermochemical data for the related compounds, cyclopropanecarboxylic acid and acetyl chloride, are also presented. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who utilize or intend to study cyclopropanecarbonyl chloride.

Introduction to Cyclopropanecarbonyl Chloride

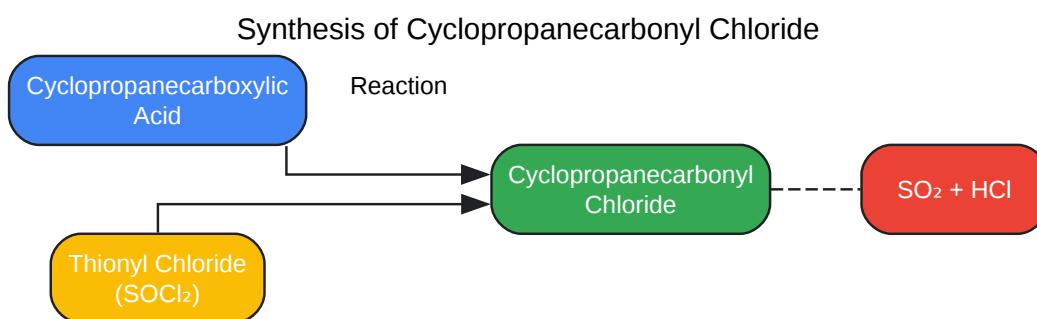
Cyclopropanecarbonyl chloride, a derivative of cyclopropanecarboxylic acid, is a key intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its heightened reactivity, owing to the strained

cyclopropane ring adjacent to the carbonyl group, makes it a versatile reagent for introducing the cyclopropyl moiety into larger molecular scaffolds. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessments, and computational modeling of reaction pathways.

Despite its synthetic utility, a comprehensive search of the scientific literature and chemical databases reveals a notable absence of published experimental or high-level computational thermochemical data, including standard enthalpy of formation (Δ_fH°), standard molar entropy (S°), and heat capacity (C_p). This guide aims to bridge this knowledge gap by providing a detailed summary of its known properties and outlining the established protocols for determining the missing thermochemical values.

Physicochemical and Reactivity Data

While specific thermochemical data is lacking, a considerable amount of information regarding the physical and chemical properties of cyclopropanecarbonyl chloride has been reported. These are summarized in the tables below.


Table 1: General and Physical Properties of Cyclopropanecarbonyl Chloride

Property	Value	Source
Molecular Formula	C ₄ H ₅ ClO	[N/A]
Molecular Weight	104.53 g/mol	[N/A]
CAS Number	4023-34-1	[N/A]
Appearance	Colorless to pale yellow liquid	[N/A]
Odor	Pungent	[N/A]
Boiling Point	119 °C (at 1 atm)	[N/A]
Density	1.152 g/mL (at 25 °C)	[N/A]
Refractive Index	1.452 (at 20 °C)	[N/A]
Solubility	Soluble in organic solvents; reacts violently with water.	[N/A]

Table 2: Reactivity and Synthesis Information

Aspect	Description
Key Reactivity	Highly reactive acylating agent. The presence of the strained cyclopropane ring enhances its reactivity compared to acyclic acyl chlorides. It is sensitive to moisture and hydrolyzes to form cyclopropanecarboxylic acid and hydrochloric acid.
Common Uses	Primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It serves as a reagent for introducing the cyclopropylcarbonyl group into various molecules.
Synthesis	Commonly synthesized by treating cyclopropanecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$).

Diagram 1: Synthesis of Cyclopropanecarbonyl Chloride

[Click to download full resolution via product page](#)

Caption: Common synthesis route for cyclopropanecarbonyl chloride.

Thermochemical Data of Related Compounds

To provide a frame of reference for the thermochemical properties of cyclopropanecarbonyl chloride, the following tables present data for its parent carboxylic acid and a simple acyclic acyl chloride.

Table 3: Thermochemical Data for Cyclopropanecarboxylic Acid ($C_4H_6O_2$)

Property	Value	Units	Source
Standard Enthalpy of Combustion (liquid)	-2058.3	kJ/mol	[N/A]
Gas Phase Heat Capacity (C_p) at 298.15 K	94.77	J/mol·K	[1]

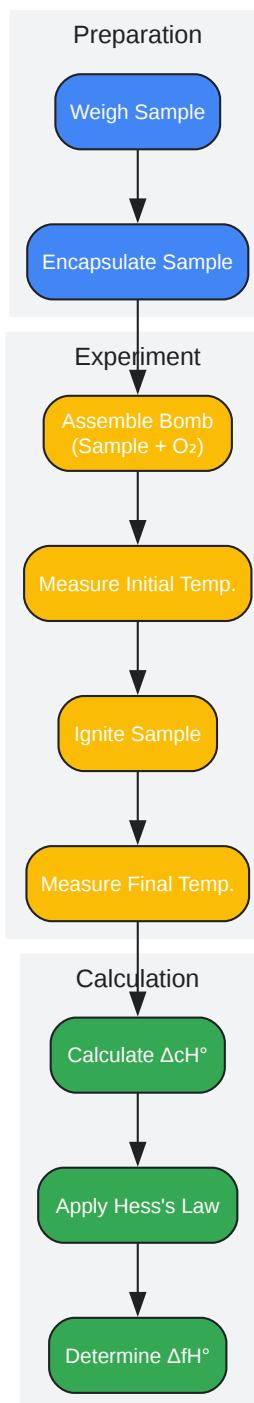
Table 4: Thermochemical Data for Acetyl Chloride (C_2H_3ClO)

Property	Value	Units	Source
Standard Enthalpy of Formation (gas, 298.15 K)	-251.3 ± 0.50	kJ/mol	[2]
Standard Enthalpy of Formation (liquid, 298.15 K)	-272.0 ± 0.50	kJ/mol	[3]
Liquid Phase Heat Capacity (C_p) at 298 K	117.2	J/mol·K	[4]

Experimental Protocols for Thermochemical Data Determination

The following sections describe the primary experimental techniques used to determine the key thermochemical properties of organic compounds.

Enthalpy of Formation via Combustion Calorimetry


The standard enthalpy of formation (ΔfH°) of an organic liquid like cyclopropanecarbonyl chloride is typically determined indirectly through its enthalpy of combustion (ΔcH°). This is measured using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precise mass of the liquid sample is encapsulated in a combustible container (e.g., a gelatin capsule or a polyethylene ampoule) of known mass and heat of combustion.
- **Calorimeter Setup:** The encapsulated sample is placed in a crucible within a high-pressure vessel (the "bomb"), which is then pressurized with a large excess of pure oxygen (typically 20-30 atm).
- **Immersion:** The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is precisely measured.
- **Ignition and Combustion:** The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
- **Temperature Measurement:** The final temperature of the water is measured after thermal equilibrium is reached.
- **Calculation:** The heat of combustion of the sample is calculated from the observed temperature change, the total heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the combustion of the container and ignition wire.
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and HCl).

Diagram 2: Experimental Workflow for Combustion Calorimetry

Workflow for Combustion Calorimetry

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining enthalpy of formation.

Heat Capacity via Differential Scanning Calorimetry (DSC)

The heat capacity (C_p) of a liquid as a function of temperature can be determined with high precision using Differential Scanning Calorimetry (DSC).^{[5][6]}

Methodology:

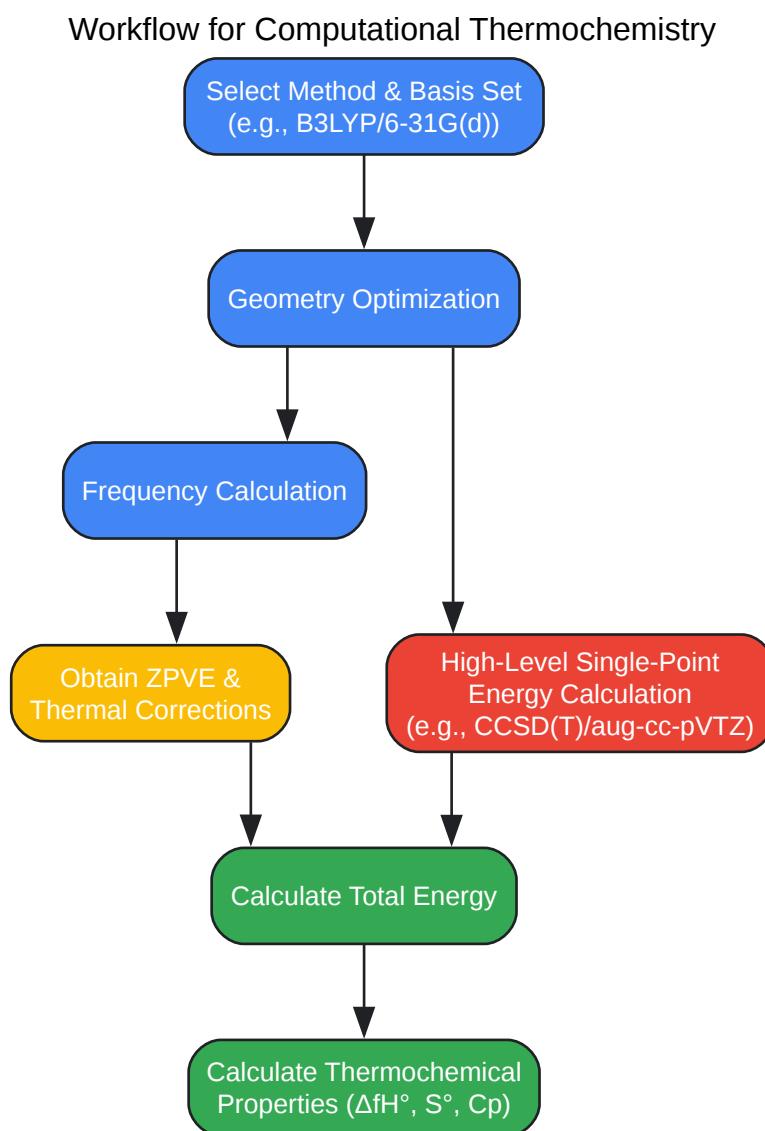
- Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).
- Baseline Measurement: An initial DSC scan is performed with two empty, hermetically sealed sample pans to obtain a baseline heat flow difference between the sample and reference holders.
- Standard Measurement: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan, and a second scan is run over the desired temperature range.
- Sample Measurement: The standard is replaced with a precisely weighed sample of cyclopropanecarbonyl chloride in a hermetically sealed pan, and a third scan is performed under identical conditions (heating rate, gas flow).
- Calculation: The heat capacity of the sample is calculated at each temperature by comparing the heat flow difference between the sample and the empty pan to the heat flow difference between the standard and the empty pan, using the following relationship:
 - $C_p(\text{sample}) = (m(\text{std}) / m(\text{sample})) * (\Delta Q(\text{sample}) / \Delta Q(\text{std})) * C_p(\text{std})$ where m is mass and ΔQ is the difference in heat flow from the baseline.

Computational Protocols for Thermochemical Data Prediction

In the absence of experimental data, computational quantum chemistry provides a powerful alternative for predicting thermochemical properties.[\[7\]](#)[\[8\]](#) High-accuracy composite methods are generally preferred for this purpose.

High-Accuracy Ab Initio Methods

Methods like the Gaussian-n (G2, G3, G4) theories and the Weizmann-n (Wn) theories are composite procedures designed to approximate the results of very high-level calculations through a series of more manageable computations.[\[9\]](#) A common high-accuracy approach involves calculations using Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)).[\[10\]](#)[\[11\]](#)


Methodology:

- **Geometry Optimization:** The molecular geometry is optimized at a computationally less expensive level of theory, often a Density Functional Theory (DFT) method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).
- **Vibrational Frequencies:** Harmonic vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.
- **Single-Point Energy Calculation:** A highly accurate single-point energy calculation is performed on the optimized geometry using a more sophisticated method and a larger basis set (e.g., CCSD(T) with an augmented correlation-consistent basis set like aug-cc-pVTZ).
- **Extrapolation:** To achieve even higher accuracy, energies are often extrapolated to the complete basis set (CBS) limit.
- **Thermochemical Calculation:** The total electronic energy is combined with the ZPVE and thermal corrections (from the frequency calculation) to yield the enthalpy and Gibbs free energy at a given temperature. The standard enthalpy of formation is then calculated using atomization or isodesmic reaction schemes.

Density Functional Theory (DFT)

While generally less accurate than high-level composite ab initio methods, modern DFT functionals can provide good estimates of thermochemical properties at a much lower computational cost, making them suitable for larger molecules.[12][13][14] The choice of functional is critical, and benchmarking against experimental data for similar compounds is often necessary.

Diagram 3: Computational Thermochemistry Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow for predicting thermochemical data.

Conclusion

Cyclopropanecarbonyl chloride is a valuable reagent in modern organic synthesis. This guide has consolidated its known physical and chemical properties and, in light of the current absence of its specific thermochemical data, has provided a detailed overview of the standard experimental and computational methodologies required for their determination. The thermochemical data for related compounds have been presented to offer a comparative context. It is hoped that this technical guide will serve as a useful resource for researchers and stimulate further studies to characterize the thermochemical landscape of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 2. Acetyl chloride [webbook.nist.gov]
- 3. Acetyl chloride [webbook.nist.gov]
- 4. Acetyl chloride [webbook.nist.gov]
- 5. mse.ucr.edu [mse.ucr.edu]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. comp.chem.umn.edu [comp.chem.umn.edu]

- 13. Hierarchy of Commonly Used DFT Methods for Predicting the Thermochemistry of Rh-Mediated Chemical Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Density functional theory - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Data of Cyclopropanecarbonyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14115079#thermochemical-data-for-cyclopropanecarbonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com